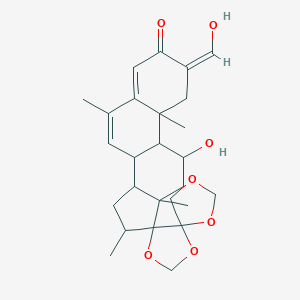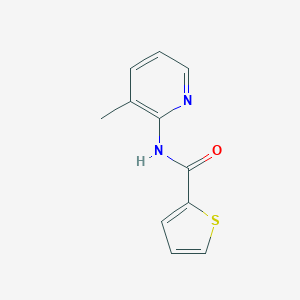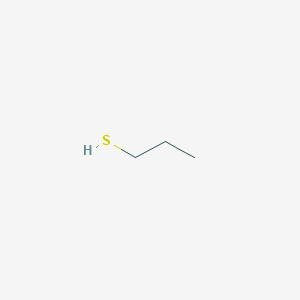
2,4-Dimethylphenyl phenyl sulfide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various sulfur-containing compounds has been explored in the provided papers. For instance, the preparation of dimethyl 2,2'-bithiophene dicarboxylates has been described, which involves the synthesis of compounds with thiophene rings that exhibit different conformations based on the steric hindrance between ester groups . Another study reports the preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides by displacement reactions, which proceed more slowly compared to similar reactions with thiazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of dimethyl sulfide has been investigated using electron diffraction, revealing bond distances and angles that suggest a gas-phase structure with local C3v symmetry of the methyl groups . In a different study, the crystal structure of 2,4-dinitrophenyl phenylsulfide was determined by X-ray diffraction, showing that the phenyl rings are nearly at right angles to each other due to steric forces .
Chemical Reactions Analysis
The reactivity of dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids has been studied, demonstrating that these compounds release the corresponding acids upon irradiation with high quantum yields . Additionally, the reactivity of 2,6-dimethoxyphenyl derivatives of sulfur, selenium, and tellurium has been compared, with the reaction rates and bond strengths discussed in relation to electrochemical oxidation potentials and ionization potentials .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For example, the planar conformations of certain bithiophene dicarboxylates reflect low rotation barriers, which could affect their reactivity and physical properties . The photophysical properties of dimethylphenacyl esters, such as quantum yields and photoenol lifetimes, are crucial for their application as photoremovable protecting groups . The properties of dimethyl sulfide, including bond distances and angles, provide insight into its behavior in different phases .
Applications De Recherche Scientifique
1. Design, Synthesis, and Application of Two-Dimensional Materials
- Summary of Application : Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc . The design strategies to fabricate functional 2D materials start from precursor molecules .
- Methods of Application : The intrinsic correlation between preparation methods and the characteristic properties is investigated . The design strategies to fabricate functional 2D materials start from precursor molecules are introduced in detail referring to organic synthetic chemistry and self-assembly technology .
- Results or Outcomes : The review summarizes the recent research achievements of 2D materials in the aspect of molecular structure modification, aggregation regulation, characteristic properties, and device applications .
2. Synthesis of Methylated Phenylene Sulfide Polymers
- Summary of Application : Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS) was prepared without halogenated compounds via oxygen oxidative polymerization of bis(2,5-dimethylphenyl) disulfide (2,5-DPS) with a VO(acac)2-strong acid catalyst under bulk conditions .
- Methods of Application : The polymer showed crystalline features with a high melting temperature . After the subsequent heat curing of PMPS through the exchange reaction of a reactive disulfide bond, the polymer had a higher melting temperature .
- Results or Outcomes : The polymer had a higher melting temperature (Tm 286 °C), which was even higher than that of conventional poly(p-phenylene sulfide) (PPS) (Tm 283 °C) .
3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Applications
- Summary of Application : Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
- Methods of Application : The synthesis of triazoles involves the reaction of electrophiles and nucleophiles with the core triazole structure .
- Results or Outcomes : The structural characteristics of triazoles allow them to be used in a wide range of pharmacological applications .
3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Applications
- Summary of Application : Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
- Methods of Application : The synthesis of triazoles involves the reaction of electrophiles and nucleophiles with the core triazole structure .
- Results or Outcomes : The structural characteristics of triazoles allow them to be used in a wide range of pharmacological applications .
Orientations Futures
The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .
Propriétés
IUPAC Name |
2,4-dimethyl-1-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWAROOLSBWYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenyl phenyl sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



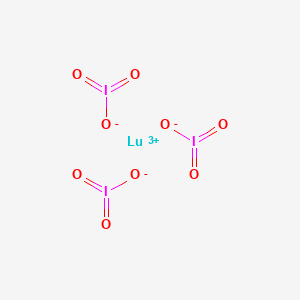
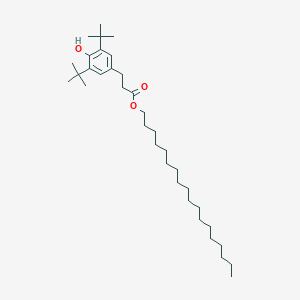
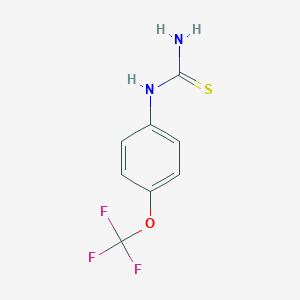
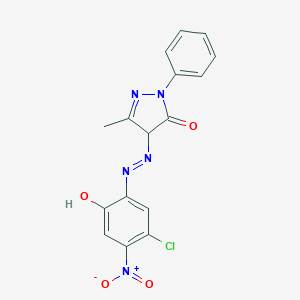
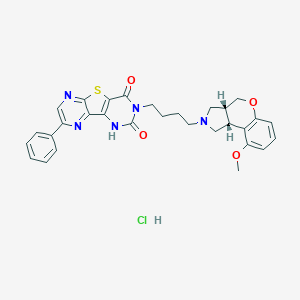
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
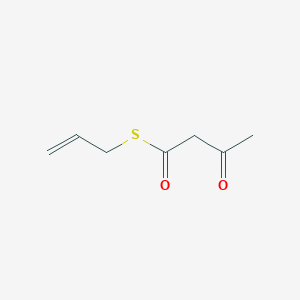
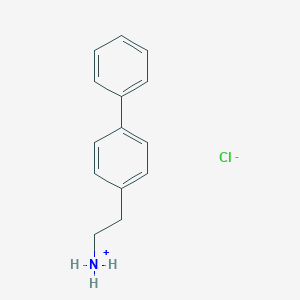

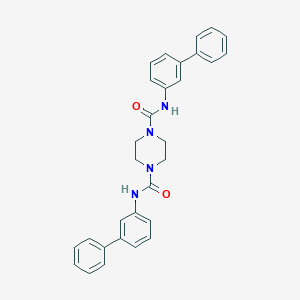
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
